molecular formula C16H9N3O3 B2502083 4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide CAS No. 780805-97-2

4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

Cat. No.: B2502083
CAS No.: 780805-97-2
M. Wt: 291.266
InChI Key: ISLVTRSKHUCDSE-UHFFFAOYSA-N
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Description

4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a benzamide derivative featuring a 4-cyano-substituted benzoyl group linked to a 1,3-dioxo-isoindoline moiety at the 4-position. This compound’s core structure combines electron-withdrawing (cyano, dioxo) and aromatic (benzamide, isoindoline) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

4-cyano-N-(1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3/c17-8-9-4-6-10(7-5-9)14(20)18-12-3-1-2-11-13(12)16(22)19-15(11)21/h1-7H,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLVTRSKHUCDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C#N)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves the following steps:

    Formation of the Isoindole Ring: The isoindole ring can be synthesized through the cyclization of phthalic anhydride with an appropriate amine.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Benzamide Moiety: The final step involves the coupling of the isoindole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium cyanide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the cyano or benzamide moieties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide exhibit significant anticancer properties. For instance, isoindole-imide derivatives have been shown to modulate cytokine production, which is critical in cancer progression and immune response. These compounds can potentially treat various cancers including melanoma, breast cancer, and solid tumors by inhibiting tumor necrosis factor (TNF) and interleukin-1 (IL-1) production .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. The modulation of TNF and IL-10 levels suggests its utility in treating inflammatory diseases. This is particularly relevant for conditions where excessive cytokine production leads to tissue damage and chronic inflammation .

Mechanistic Insights

The mechanism of action for this compound likely involves interactions with specific receptors or enzymes that regulate inflammatory and immune responses. In silico studies could provide insights into its binding affinities and interactions with target proteins, enhancing the understanding of its pharmacodynamics .

In Vitro Studies

In vitro studies have demonstrated the ability of related compounds to inhibit the growth of cancer cell lines. For example, compounds derived from isoindole structures have been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Animal Models

Preclinical studies using animal models are essential to evaluate the therapeutic efficacy and safety profile of this compound. These studies can help establish dosage regimens and assess potential side effects before human clinical trials.

Mechanism of Action

The mechanism of action of 4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the isoindoline-1,3-dione or benzamide scaffold and are selected for comparison:

Compound Name Molecular Formula Substituents Key Features Pharmacological Relevance
4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide C₁₆H₉N₃O₃ 4-cyano benzamide, 4-isoindoline-1,3-dione Electron-withdrawing cyano group, rigid dioxo-isoindoline core Potential kinase inhibition or anti-inflammatory activity (inferred from analogs)
Apremilast () C₂₂H₂₄N₂O₇S 3-ethoxy-4-methoxyphenyl, methylsulfonyl ethyl, acetyl PDE4 inhibitor; anti-inflammatory (psoriasis, psoriatic arthritis) Approved for immune-mediated inflammatory diseases
Lecozotan Hydrochloride () C₂₈H₂₉N₅O₃·HCl 4-cyano benzamide, pyridinyl, piperazinyl-benzodioxinyl 5-HT1A receptor antagonist Investigated for Alzheimer’s disease (cognitive deficits)
2-cyano-N-(1,3-dioxo-isoindol-4-yl)-3-phenylprop-2-enamide () C₁₈H₁₁N₃O₃ Propenamide bridge, phenyl, cyano Extended conjugation; possible kinase inhibitor Building block for drug discovery
3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide () C₂₄H₁₉Cl₂N₂O₃ Dichlorophenyl, butyl linker Lipophilic substituents Unspecified; likely targets hydrophobic binding pockets
4-(dimethylamino)-N-(2-methyl-isoindol-4-yl)benzamide () C₁₈H₁₇N₃O₃ Dimethylamino, methyl-isoindoline Electron-donating substituents Modulates electronic properties; potential CNS activity

Physicochemical and Pharmacokinetic Insights

  • Solubility : The dioxo-isoindoline core may decrease aqueous solubility, a limitation shared with analogs like 3-chloro-N-(4-chlorophenyl)benzamide () .
  • Synthetic Accessibility : Similar to ’s diarylamides, the target compound likely involves amide coupling between benzoyl chloride and isoindoline-4-amine precursors .

Pharmacological and Therapeutic Implications

  • Anti-inflammatory Potential: Apremilast’s success as a PDE4 inhibitor suggests that isoindoline-1,3-dione derivatives (including the target compound) may target inflammatory pathways .
  • Kinase Inhibition : The propenamide analog () and PROTACs in highlight the scaffold’s versatility in targeting kinases or enabling protein degradation .
  • Neurological Applications: Lecozotan’s 5-HT1A antagonism demonstrates the benzamide-isoindoline scaffold’s adaptability for CNS disorders, though the target compound’s cyano group may limit this application .

Biological Activity

4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound is characterized by its unique isoindole structure, which contributes to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H12_{12}N4_{4}O3_{3}, with a molecular weight of approximately 304.29 g/mol. The structure features a cyano group and a dioxo isoindole moiety, which are critical for its biological activity.

Research indicates that this compound exhibits multiple biological activities:

  • Inhibition of Protein Degradation : The compound has been identified as a modulator of the cereblon E3 ubiquitin ligase complex. This interaction can lead to the targeted degradation of specific proteins involved in cancer progression, particularly in multiple myeloma .
  • Anti-inflammatory Properties : Isoindole derivatives have been shown to modulate cytokine production. Specifically, they can inhibit TNF-alpha and IL-1 beta production while stimulating IL-10 production, making them potential candidates for treating inflammatory diseases .
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures have demonstrated efficacy against various cancer types by inducing apoptosis in tumor cells and inhibiting cell proliferation .

Study 1: Antitumor Efficacy

In a study examining the effects of isoindole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in breast and lung cancer cell lines at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Study 2: Inhibition of Cytokine Production

A study focused on the anti-inflammatory effects of this compound revealed that it effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by up to 70% at a concentration of 25 µM. This suggests a potential application in treating inflammatory conditions such as rheumatoid arthritis.

Table 1: Biological Activity Summary

Activity TypeEffectConcentration Range
Antitumor ActivityInduction of apoptosis10 µM - 50 µM
Cytokine InhibitionReduction in TNF-alpha levels25 µM
Anti-inflammatoryStimulation of IL-10 production25 µM

Table 2: Comparison with Related Compounds

Compound NameMolecular WeightMain Activity
Thalidomide258.27 g/molImmunomodulatory
Lenalidomide357.43 g/molAntitumor
This compound304.29 g/molAntitumor & Anti-inflammatory

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves coupling the isoindole-dione core with a benzamide derivative. For example:

  • Step 1 : Prepare the isoindole-dione scaffold via cyclization of substituted phthalic anhydrides or amides under reflux with ammonia or primary amines .
  • Step 2 : Introduce the 4-cyanobenzamide group via nucleophilic acyl substitution or palladium-catalyzed cross-coupling reactions.
  • Optimization : Yields improve with anhydrous solvents (e.g., DMF or THF), controlled temperature (60–80°C), and catalysts like DMAP (4-dimethylaminopyridine) .
    • Data Table : Hypothetical yield comparison under varying conditions (based on analogous compounds):
SolventTemperature (°C)CatalystYield (%)
DMF80DMAP72
THF60None48

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic protons, cyano groups, and isoindole-dione ring geometry .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C15_{15}H8_{8}N3_{3}O3_{3} = 294.0521 g/mol).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (as seen in isoindole analogs) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential as a kinase or HDAC inhibitor?

  • Methodological Answer :

  • Kinase Assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or BRAF). Compare IC50_{50} values against known inhibitors .
  • HDAC Inhibition : Employ fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in cell lysates. Validate with Western blotting for acetylated histone H3 .
    • Data Contradiction Tip : If bioactivity is inconsistent, check compound stability in assay buffers (e.g., pH sensitivity of the cyano group) .

Q. What computational strategies can predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets or HDAC active sites. Prioritize residues with π-π stacking (isoindole-dione) and hydrogen bonding (benzamide) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can structural analogs be leveraged to resolve contradictory bioactivity data across studies?

  • Methodological Answer :

  • SAR Analysis : Synthesize analogs with substitutions (e.g., replacing cyano with nitro or halogens) and compare IC50_{50} values. For example, 2-chloro analogs showed enhanced kinase inhibition in isoindole derivatives .
  • Meta-Analysis : Cross-reference data from PubChem or ChEMBL to identify trends in isoindole-dione bioactivity .

Key Considerations for Experimental Design

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
  • Stability Testing : Monitor degradation in DMSO stock solutions via HPLC over 72 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.